N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride
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Overview
Description
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is a compound known for its potent local anesthetic properties. It is a long-acting carbanilate-type local anesthetic, proposed for use in complex treatments such as hemorrhoids . This compound is part of a broader class of piperidine derivatives, which are significant in the pharmaceutical industry due to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride typically involves the reaction of 2-(2-nonyloxyphenylcarbamoyloxy)ethylamine with piperidine in the presence of a suitable chlorinating agent. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of high-purity reagents and optimized reaction conditions is crucial to ensure the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a tool for studying ion channels.
Medicine: Explored for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and as an additive in various formulations.
Mechanism of Action
The mechanism of action of N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride involves its interaction with ion channels in nerve cells. By blocking sodium channels, it prevents the initiation and propagation of nerve impulses, leading to local anesthesia . This compound targets postjunctional nicotinic receptors, acting as an antagonist and thereby inhibiting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Heptacaine: Another local anesthetic with a similar structure and pharmacological profile.
Piperocaine: A piperidine derivative with local anesthetic properties.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar mechanism of action.
Uniqueness
N-(2-(2-Nonyloxyphenylcarbamoyloxy)ethyl)piperidinium chloride is unique due to its long-acting effects and specific interaction with ion channels. Its structure allows for a prolonged duration of action compared to other local anesthetics .
Properties
CAS No. |
55792-26-2 |
---|---|
Molecular Formula |
C23H39ClN2O3 |
Molecular Weight |
427.0 g/mol |
IUPAC Name |
2-piperidin-1-ium-1-ylethyl N-(2-nonoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-13-19-27-22-15-10-9-14-21(22)24-23(26)28-20-18-25-16-11-8-12-17-25;/h9-10,14-15H,2-8,11-13,16-20H2,1H3,(H,24,26);1H |
InChI Key |
CDSVMUZZMCBNMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=CC=CC=C1NC(=O)OCC[NH+]2CCCCC2.[Cl-] |
Origin of Product |
United States |
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